molecular formula C18H16N2O4 B2669052 N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide CAS No. 1311923-22-4

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Cat. No.: B2669052
CAS No.: 1311923-22-4
M. Wt: 324.336
InChI Key: DQURZJDDDUSOKF-UHFFFAOYSA-N
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Description

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 2,3-dihydro-1H-indol-3-yl scaffold have demonstrated a range of promising biological activities. Research into structurally related (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has revealed potent anti-proliferative effects against melanoma cell lines, inducing both apoptosis and autophagy, and slowing tumor growth in model systems, suggesting potential applications in oncology research . Furthermore, the indole-acetamide molecular framework is recognized as a privileged structure in drug discovery. This scaffold is found in compounds investigated for diverse therapeutic areas, including as inhibitors of viral replication, such as SARS-CoV-2 RdRp , and as agents with antioxidant properties . The presence of multiple functional groups, including the acetamide, hydroxy, and oxo motifs, makes this compound a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is intended for use in chemical biology, hit-to-lead optimization, and investigative pharmacology. It is supplied for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11(21)19-14-8-4-2-6-12(14)16(22)10-18(24)13-7-3-5-9-15(13)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQURZJDDDUSOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, followed by oxidation reactions and condensation reactions. For instance, the preparation might start with the synthesis of 2,3-dimethylindole using Fischer indole methodology. This intermediate can then be oxidized using a Witkop oxidation reaction to yield the desired indole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Condensation: The compound can undergo condensation reactions to form more complex structures.

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent. .

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It interacts with molecular targets such as the p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis. By binding to specific sites on the p53 protein, the compound can trigger a cascade of events leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-Acetamides with Varying Substituents

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA)
  • Structure : Differs by an ethyl group instead of the acetylated phenyl.
  • Activity: Exhibits potent anti-proliferative effects against colon cancer (IC50 = 12.5 µM for HT-29 cells) via STAT1 pathway activation, inducing apoptosis and caspase-3/9 activity .
  • Key Data: Cell Line IC50 (µM) Reference HT-29 (Colon) 12.5 NCM460 (Normal) >100
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide
  • Structure : Features an octyloxy-phenyl group instead of hydroxy-oxoindole.
  • Activity : Demonstrates antihyperglycemic and antioxidant properties, highlighting the role of lipophilic substituents in modulating metabolic targets .

2-Oxoindoline Derivatives

lists several derivatives with structural similarities:

  • Compound 2 : 2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamide.
  • Compound 18 : Naphthalen-1-yl substituent enhances π-π stacking, improving binding to kinases .
  • Compound 15 : 5-Methyl substitution on the indole ring increases metabolic stability but reduces solubility .

Trend : Hydroxy and acetyl groups enhance apoptosis induction, while bulky substituents (e.g., naphthalen-1-yl) improve target affinity but may reduce bioavailability.

Thiophene-Based Acetamides

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide :
    • Structure : Replaces indole with a thiophene ring.
    • Activity : Serves as a precursor for heterocyclic systems but lacks significant cytotoxicity, underscoring the necessity of the indole core for anticancer activity .

Adamantane and Benzyloxy Derivatives

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide: Structure: Incorporates an adamantane group for enhanced lipophilicity. Activity: Shows moderate activity against melanoma but exhibits higher neurotoxicity compared to the target compound .
  • N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Structure: Benzyloxy group improves blood-brain barrier penetration.

Hybrid Molecules with Thiazolidinone Moieties

  • N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: Structure: Combines indole with thiazolidinone, introducing sulfur-based hydrogen bonding. Activity: Exhibits dual inhibition of COX-2 and STAT3, but synthetic complexity limits scalability .

Biological Activity

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. The compound features an indole derivative structure, which is known for its diverse biological activities.

Research indicates that this compound exhibits antitumor properties, particularly in the inhibition of melanoma cell growth. The mechanism involves the induction of apoptosis (programmed cell death) and autophagy (cellular self-degradation), which are critical processes in cancer treatment .

Anticancer Activity

A study highlighted that this compound significantly inhibits melanoma cell proliferation. The compound was shown to activate apoptotic pathways, leading to increased rates of cell death in treated cells compared to controls .

Antimicrobial Properties

While specific studies on antimicrobial activity were not detailed in the available sources, related compounds in the indole class have demonstrated antibacterial and antifungal properties. This suggests potential for this compound to exhibit similar effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Core : Starting from simple aromatic compounds.
  • Acetylation : Introducing acetyl groups to enhance biological activity.
  • Final Modifications : Incorporating phenyl groups to improve solubility and bioavailability.

Data Summary

PropertyValue
Molecular FormulaC17H18N2O4C_{17}H_{18}N_{2}O_{4}
Molecular Weight314.34 g/mol
Antitumor ActivityYes (melanoma inhibition)
Induction of ApoptosisYes
Antimicrobial ActivityPotentially present

Case Studies

In a notable case study, the compound was tested on various melanoma cell lines, demonstrating a dose-dependent response in inhibiting cell growth. The results indicated that higher concentrations led to more significant apoptosis and autophagy markers being expressed, providing a promising avenue for further investigation into its use as an anticancer agent .

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